![molecular formula C8H7FN2O2 B3060167 6-Fluoro-5-nitro-2,3-dihydro-1H-indole CAS No. 1860028-18-7](/img/structure/B3060167.png)
6-Fluoro-5-nitro-2,3-dihydro-1H-indole
Overview
Description
6-Fluoro-5-nitro-2,3-dihydro-1H-indole, also known by its CAS Number 953751-33-2, is a chemical compound with a molecular weight of 210.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 6-Fluoro-5-nitro-2,3-dihydro-1H-indole is1S/C8H3FN2O4/c9-4-2-5-3 (1-6 (4)11 (14)15)7 (12)8 (13)10-5/h1-2H, (H,10,12,13)
. This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Fluoro-5-nitro-2,3-dihydro-1H-indole is a powder at room temperature . Its molecular weight is 210.12 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Antituberculosis Activity
A study by Karalı et al. (2007) investigated the antituberculosis activity of 5-fluoro-1H-indole-2,3-dione and 5-nitro-1H-indole-2,3-dione derivatives. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, indicating potential applications in antituberculosis drugs.
Antimicrobial and Antiinflammatory Activities
A study on heterocycles derived from nitro/fluoroindole-2-carbohydrazides, including 5-fluoro-1H-indole derivatives, showed promising antimicrobial, antiinflammatory, and antiproliferative activities. The research by Narayana et al. (2009) suggests these compounds could have therapeutic applications.
Photosystem II Inhibition
A study by Souza et al. (2020) synthesized indole derivatives with nitro groups for the inhibition of photosystem II, highlighting their potential as herbicides. This research indicates the role of these compounds in agricultural applications.
Radiopharmaceutical Applications
Shoup et al. (2013) developed a method for synthesizing fluorine-18 labeled compounds related to 5-fluoro-1H-indoles. These compounds have applications in positron emission tomography (PET) imaging, particularly for imaging tau in neurodegenerative diseases.
Antitumor Activities
Research by Fan Houxing (2009) focused on the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones and their antitumor activities. The findings suggest potential applications in cancer therapy.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, in general, bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they can have diverse molecular and cellular effects.
properties
IUPAC Name |
6-fluoro-5-nitro-2,3-dihydro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h3-4,10H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSAQRIJNJOSPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276588 | |
Record name | 1H-Indole, 6-fluoro-2,3-dihydro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-nitro-2,3-dihydro-1H-indole | |
CAS RN |
1860028-18-7 | |
Record name | 1H-Indole, 6-fluoro-2,3-dihydro-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 6-fluoro-2,3-dihydro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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